N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide
Overview
Description
N-(2-Methoxyphenyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxy group attached to the phenyl ring and a nitro group attached to the benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 2-methoxyaniline with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: N-(2-Methoxyphenyl)-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Methoxyphenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.
Biological Studies: It is used in biochemical assays to study the interactions of sulfonamide compounds with biological targets, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting the activity of specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects. The sulfonamide moiety can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites of enzymes or receptors.
Comparison with Similar Compounds
- N-(2-Methoxyphenyl)-4-nitrobenzenesulfonamide
- N-(2-Methoxyphenyl)-2-nitrobenzenesulfonamide
- N-(2-Methoxyphenyl)-3-chlorobenzenesulfonamide
Comparison: N-(2-Methoxyphenyl)-3-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro group on the benzenesulfonamide ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituent positions or different substituents, it may exhibit distinct chemical and biological properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-13-8-3-2-7-12(13)14-21(18,19)11-6-4-5-10(9-11)15(16)17/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBRRQBHWIMPRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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